
N-Hydroxy Ticagrelor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as myocardial infarction and stroke. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . This compound retains the core structure of Ticagrelor but includes an additional hydroxyl group, which may influence its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy Ticagrelor involves multiple steps, starting from readily available starting materials. The process typically includes:
Condensation Reaction: The initial step involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of ethylene glycol.
Triazole Formation: The intermediate product undergoes diazotization using a green reagent such as resin-NO2 in a mixture of water and acetonitrile.
Cyclopropylamine Addition: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane to yield this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. Process optimization techniques such as response surface methodology and one-pot reactions are employed to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy Ticagrelor undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may revert the compound to its parent structure.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
N-Hydroxy Ticagrelor is notable for its role as an active metabolite of Ticagrelor, contributing to the drug's overall antiplatelet effect. The following characteristics highlight its pharmacological relevance:
- Reversible Binding : this compound binds reversibly to the P2Y12 receptor, allowing for a more flexible modulation of platelet aggregation compared to irreversible antagonists like clopidogrel.
- Enhanced Efficacy : Studies suggest that this compound may enhance the therapeutic effects of Ticagrelor by maintaining antiplatelet activity even after the parent compound has been metabolized .
- Rapid Onset and Offset : The compound exhibits a quick onset of action, which is critical in acute settings where immediate antiplatelet effects are necessary .
Acute Coronary Syndrome Management
This compound plays a significant role in managing acute coronary syndrome (ACS). Its use in clinical settings has been supported by various studies demonstrating improved outcomes:
- Efficacy in Reducing Cardiovascular Events : In clinical trials like PLATO (Platelet Inhibition and Patient Outcomes), Ticagrelor demonstrated a significant reduction in major cardiovascular events compared to clopidogrel. The role of this compound as an active metabolite contributes to this efficacy .
- Safety Profile : Recent studies have reported that while side effects such as dyspnea and bleeding are associated with Ticagrelor therapy, the incidence appears manageable. This compound's profile may help mitigate some adverse effects due to its reversible action .
Potential Use in Drug Removal Techniques
Research has explored the potential for using this compound in drug removal techniques from the bloodstream:
- Sorbent Hemadsorption : A study demonstrated that sorbent hemadsorption could effectively remove both Ticagrelor and its metabolites from human blood, suggesting a possible application for managing overdose or adverse reactions .
Case Study 1: One-Month Outcomes After Percutaneous Coronary Intervention
A study involving patients undergoing percutaneous coronary intervention (PCI) highlighted the outcomes associated with this compound:
- Patient Demographics : The study followed 156 patients with an average age of 59.74 years, focusing on those treated with aspirin plus Ticagrelor.
- Adverse Effects : Key findings included a 28.8% incidence of dyspnea and a 2.5% rate of bleeding complications. Importantly, there were no cases of stent thrombosis reported during the follow-up period .
Case Study 2: Efficacy in Asian Populations
Another case series examined the efficacy and safety profile of this compound among Asian populations:
- Findings : The study revealed that while the overall efficacy was consistent with global data, there was a noted higher susceptibility to dyspnea among Asian patients compared to those in other regions .
Data Tables
The following table summarizes key findings from various studies on this compound:
Wirkmechanismus
N-Hydroxy Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated platelet aggregation . This inhibition prevents the formation of platelet clots, reducing the risk of thrombotic events. The hydroxyl group may enhance its binding affinity or alter its pharmacokinetic properties, but further research is needed to fully understand these effects .
Vergleich Mit ähnlichen Verbindungen
Ticagrelor: The parent compound, widely used as an antiplatelet agent.
Clopidogrel: Another P2Y12 receptor antagonist, but with irreversible binding and requiring metabolic activation.
Prasugrel: Similar to Clopidogrel, it is an irreversible inhibitor of the P2Y12 receptor.
Uniqueness: N-Hydroxy Ticagrelor is unique due to the presence of the hydroxyl group, which may confer different pharmacological properties compared to its parent compound and other similar agents. Its reversible binding and potential for rapid onset and offset of action make it a promising candidate for further research and development .
Biologische Aktivität
N-Hydroxy Ticagrelor is a metabolite of the antiplatelet drug ticagrelor, which is primarily used in the management of acute coronary syndrome (ACS) and to prevent thrombotic events in patients with a history of myocardial infarction. Understanding the biological activity of this compound is essential for elucidating its pharmacological effects, safety profile, and potential therapeutic applications.
Overview of Ticagrelor and Its Metabolites
Ticagrelor is a reversible P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation. Its active metabolite, AR-C124910XX, also contributes to its pharmacodynamic effects. This compound is formed through the metabolism of ticagrelor and has been shown to have distinct biological activities that may influence the overall efficacy and safety of ticagrelor therapy.
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Platelet Aggregation : Like ticagrelor, this compound inhibits platelet aggregation by blocking the P2Y12 receptor. This action reduces thrombus formation and enhances blood flow in patients at risk for cardiovascular events .
- Adenosine Modulation : Ticagrelor and its metabolites, including this compound, increase local adenosine concentrations by inhibiting equilibrative nucleoside transporter-1 (ENT-1). This results in enhanced vasodilation and cardioprotection due to adenosine's effects on vascular smooth muscle .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion:
- Absorption : Following administration, ticagrelor is rapidly absorbed with a peak plasma concentration achieved within 1.5 to 3 hours. This compound follows a similar absorption pattern due to its role as a metabolite .
- Distribution : Both ticagrelor and its metabolites are highly protein-bound (>99%), which affects their distribution in the body. The volume of distribution for ticagrelor is approximately 88 L .
- Metabolism : this compound is primarily formed via hepatic metabolism involving cytochrome P450 enzymes (CYP3A4 and CYP3A5) and may exhibit interactions with other drugs metabolized by these enzymes .
Case Studies and Clinical Findings
Several studies have investigated the clinical implications of this compound's activity:
- Efficacy in ACS Patients : A study compared ticagrelor with clopidogrel in ACS patients, revealing that ticagrelor provided more consistent platelet inhibition. The role of this compound in enhancing this effect remains an area of active research .
- Safety Profile : Clinical trials have reported side effects associated with ticagrelor use, such as dyspnea and bleeding events. The contribution of this compound to these adverse reactions is still being evaluated but may be linked to its pharmacodynamic properties .
- Pharmacokinetic Studies : Research involving the administration of ticagrelor via nasogastric tube demonstrated that both ticagrelor and AR-C124910XX concentrations correlated with platelet reactivity, suggesting that this compound also plays a role in modulating platelet function post-administration .
Summary Table of Biological Activities
Activity | Mechanism | Implication |
---|---|---|
Platelet Aggregation Inhibition | P2Y12 receptor blockade | Reduces thrombus formation |
Adenosine Release Enhancement | ENT-1 inhibition | Promotes vasodilation and cardioprotection |
Pharmacokinetics | Rapid absorption; high protein binding | Influences efficacy and safety profiles |
Eigenschaften
CAS-Nummer |
1644461-92-6 |
---|---|
Molekularformel |
C23H28F2N6O5S |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-hydroxyamino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O5S/c1-2-7-37-23-26-21-18(28-29-30(21)16-10-17(36-6-5-32)20(34)19(16)33)22(27-23)31(35)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1 |
InChI-Schlüssel |
HRRGLQQOMMYJIB-FNOIDJSQSA-N |
Isomerische SMILES |
CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
Kanonische SMILES |
CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)O)N=NN2C5CC(C(C5O)O)OCCO |
Synonyme |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.